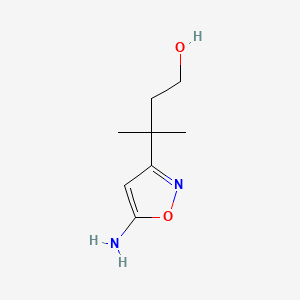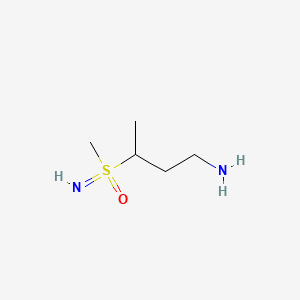![molecular formula C15H15N3O B6605406 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one CAS No. 2241138-38-3](/img/structure/B6605406.png)
3-[2-(pyridin-4-yl)phenyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Pyridin-4-yl)phenyl]piperazin-2-one (3PP) is an organic compound with a wide range of applications in different scientific fields. It is a heterocyclic compound composed of a pyridine ring, a phenyl ring, and a piperazine ring. 3PP has been studied extensively in the fields of medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has a wide range of applications in scientific research. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the proliferation of certain cancer cell lines. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammation. Additionally, this compound has been used as a ligand for the synthesis of metal complexes, which can be used for a variety of applications in biochemistry and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one is not fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to bind to certain receptors in the body, such as the serotonin receptor, which may explain its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of certain cancer cell lines, as well as reduce inflammation in animal models of inflammation. Additionally, this compound has been shown to modulate the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(pyridin-4-yl)phenyl]piperazin-2-one has several advantages for lab experiments. It is a relatively stable compound, with a high yield when synthesized from the reaction of 4-methylpiperazine and 2-bromopyridine. Additionally, it is relatively inexpensive and easy to obtain. However, this compound has several limitations for lab experiments. It is a relatively small molecule, which makes it difficult to study its mechanism of action in detail. Additionally, it has a relatively short half-life, which makes it difficult to study its effects over a long period of time.
Zukünftige Richtungen
There are a number of potential future directions for 3-[2-(pyridin-4-yl)phenyl]piperazin-2-one research. One potential direction is to further investigate its mechanism of action, in order to better understand its effects on the body. Additionally, further research could be conducted to explore its potential as an anti-cancer agent. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent. Finally, further research could be conducted to explore its potential as a ligand for the synthesis of metal complexes, which could have a variety of applications in biochemistry and medicinal chemistry.
Synthesemethoden
3-[2-(pyridin-4-yl)phenyl]piperazin-2-one can be synthesized in a variety of ways. For example, it can be synthesized through a condensation reaction between 4-hydroxybenzaldehyde and 4-methylpiperazine. This reaction produces this compound in a yield of over 80%. Alternatively, this compound can also be synthesized from the reaction of 4-methylpiperazine and 2-bromopyridine. This reaction produces this compound in a yield of over 70%.
Eigenschaften
IUPAC Name |
3-(2-pyridin-4-ylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15-14(17-9-10-18-15)13-4-2-1-3-12(13)11-5-7-16-8-6-11/h1-8,14,17H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMPRJNEUAKPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)


![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)


![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)

![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)





